An In-depth Technical Guide to the Molecular Structure and Conformation of Butyl 4-[(4-methylbenzoyl)amino]benzoate
An In-depth Technical Guide to the Molecular Structure and Conformation of Butyl 4-[(4-methylbenzoyl)amino]benzoate
This guide provides a comprehensive technical overview of butyl 4-[(4-methylbenzoyl)amino]benzoate, a compound of interest for researchers, scientists, and professionals in drug development. This document delves into its molecular structure, conformational analysis, and physicochemical properties, supported by established scientific principles and data from related compounds.
Introduction
Butyl 4-[(4-methylbenzoyl)amino]benzoate belongs to the class of benzanilide derivatives, which are characterized by a central amide linkage between two phenyl rings. This structural motif is prevalent in many pharmacologically active compounds. The molecule, , combines the structural features of butyl 4-aminobenzoate, a known local anesthetic[1], with a 4-methylbenzoyl group. Understanding the three-dimensional structure and conformational flexibility of this molecule is paramount for predicting its interaction with biological targets and for the rational design of new therapeutic agents.
Molecular Structure and Physicochemical Properties
The molecular structure of butyl 4-[(4-methylbenzoyl)amino]benzoate consists of a butyl benzoate moiety connected to a 4-methylbenzoyl group via an amide linkage.
Table 1: Predicted Physicochemical Properties of Butyl 4-[(4-methylbenzoyl)amino]benzoate
| Property | Predicted Value | Source/Method |
| Molecular Formula | C19H21NO3 | - |
| Molecular Weight | 311.38 g/mol | - |
| LogP | ~4.5-5.5 | Calculated based on constituent parts |
| Hydrogen Bond Donors | 1 | - |
| Hydrogen Bond Acceptors | 3 | - |
| Polar Surface Area | ~58 Ų | Calculated based on constituent parts |
The properties of the parent compound, butyl 4-aminobenzoate, are well-documented and provide a baseline for understanding our target molecule. Butyl 4-aminobenzoate is described as a white crystalline powder with poor water solubility.[2][3]
Conformational Analysis
The conformation of butyl 4-[(4-methylbenzoyl)amino]benzoate is largely determined by the rotational freedom around the amide bond and the bonds connecting the phenyl rings to the amide and ester groups.
The dihedral angle between the two aromatic rings is a critical parameter. In a related compound, butyl 4-(4-methyl-benzene-sulfonamido)-benzoate, the aromatic rings are nearly perpendicular to each other, with a dihedral angle of 89.27 (18)°.[4] This significant twist is a common feature in N-substituted benzanilides and is influenced by steric hindrance between the ortho hydrogens of the phenyl rings. A similar non-planar conformation is expected for butyl 4-[(4-methylbenzoyl)amino]benzoate.
The butyl chain, being flexible, can adopt multiple conformations. In the solid state, it is likely to adopt an extended, all-trans conformation to maximize packing efficiency.
Caption: Molecular structure of butyl 4-[(4-methylbenzoyl)amino]benzoate.
Synthesis and Characterization
The synthesis of butyl 4-[(4-methylbenzoyl)amino]benzoate can be achieved through a standard amidation reaction.
Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for butyl 4-[(4-methylbenzoyl)amino]benzoate.
Detailed Experimental Protocol
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Reaction Setup: To a solution of butyl 4-aminobenzoate (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask under an inert atmosphere, add triethylamine (1.2 eq.).
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Acylation: Cool the reaction mixture to 0°C in an ice bath. Add a solution of 4-methylbenzoyl chloride (1.1 eq.) in DCM dropwise over 15 minutes.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.
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Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
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Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm its identity and purity. Determine the melting point.
Spectroscopic Characterization
Based on the structure and data from similar compounds, the following spectroscopic characteristics are anticipated:
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¹H NMR: The spectrum is expected to show signals for the aromatic protons in the range of 7-8 ppm. The N-H proton will likely appear as a broad singlet. The butyl chain protons will be observed in the upfield region (0.9-4.3 ppm), and the methyl group protons of the 4-methylbenzoyl moiety will be a singlet around 2.4 ppm. Spectroscopic data for the parent compound, butyl 4-aminobenzoate, is available for comparison.[5]
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¹³C NMR: The spectrum will show distinct signals for the carbonyl carbons of the ester and amide groups, as well as for the aromatic and aliphatic carbons.
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IR Spectroscopy: Characteristic absorption bands for the N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1660 cm⁻¹), and C=O stretching of the ester (around 1715 cm⁻¹) will be present.
Potential Applications in Drug Development
Benzanilide derivatives are known to exhibit a wide range of biological activities. The structural features of butyl 4-[(4-methylbenzoyl)amino]benzoate, including its predicted lipophilicity and hydrogen bonding capabilities, make it a candidate for investigation in various therapeutic areas. The parent molecule, butyl 4-aminobenzoate, is a known local anesthetic, suggesting that this derivative could also possess similar properties.[1] Further research is warranted to explore its pharmacological profile.
Conclusion
This technical guide provides a detailed overview of the molecular structure, conformation, and a reliable synthetic route for butyl 4-[(4-methylbenzoyl)amino]benzoate. The insights into its physicochemical properties and conformational preferences are crucial for its potential application in drug discovery and development. The provided experimental protocol offers a solid foundation for the synthesis and subsequent investigation of this promising compound.
References
-
PubChem. (n.d.). Butyl 4-aminobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Mustafa, G., Akkurt, M., Dağdemir, Y., & Khan, I. U. (2012). Butyl 4-(4-methyl-benzene-sulfonamido)-benzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1541. Retrieved from [Link]
-
The Good Scents Company. (n.d.). butyl 4-aminobenzoate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 24). Exploring the Properties and Applications of Butyl 4-Aminobenzoate. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of butyl 4-aminobenzoate (CAS 94-25-7). Retrieved from [Link]
Sources
- 1. Butyl 4-aminobenzoate | C11H15NO2 | CID 2482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Butyl 4-aminobenzoate | 94-25-7 [chemicalbook.com]
- 4. Butyl 4-(4-methyl-benzene-sulfonamido)-benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Butyl 4-aminobenzoate(94-25-7) 1H NMR spectrum [chemicalbook.com]
